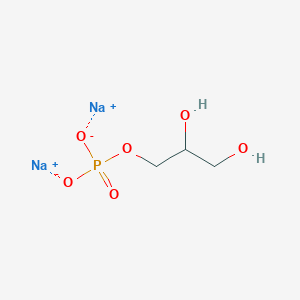

(Rac)-sn-Glycerol 3-phosphate (sodium)

Description

Historical Context of Discovery in Metabolic Pathways

The discovery of sn-glycerol 3-phosphate is intrinsically linked to the broader elucidation of central metabolic pathways, namely glycolysis and lipid biosynthesis, during the early to mid-20th century. While a single moment of discovery is not clearly defined, its identity and function became apparent as scientists unraveled the step-by-step enzymatic reactions of these fundamental processes.

Early investigations into glucose metabolism and fermentation led to the identification of key phosphorylated intermediates. The recognition that dihydroxyacetone phosphate (B84403) (DHAP), a product of glycolysis, could be converted into a glycerol (B35011) derivative was a crucial step. wikipedia.orgwikipedia.org Concurrently, research into the synthesis of fats (triglycerides) and phospholipids (B1166683) revealed that glycerol served as the foundational backbone. It became clear that a phosphorylated, "activated" form of glycerol was required for the enzymatic attachment of fatty acids. pathbank.org

The characterization of enzymes like glycerol-3-phosphate dehydrogenase, which catalyzes the interconversion of DHAP and sn-glycerol 3-phosphate, and glycerol kinase, which phosphorylates free glycerol, solidified the role of G3P as the essential link between carbohydrate breakdown and lipid synthesis. ontosight.aiwikipedia.org Later studies, particularly those investigating cellular respiration, uncovered its role in the glycerol-phosphate shuttle, a mechanism for transporting reducing equivalents from the cytosol into the mitochondria for ATP production. wikipedia.orgsmpdb.ca Although early studies suggested the possibility of direct hydrolysis of G3P to glycerol in mammalian cells, the specific enzyme responsible, glycerol-3-phosphate phosphatase (G3PP), was only conclusively identified much more recently, adding another layer of regulation to this metabolite's complex role. nih.govnih.govfrontiersin.org

Centrality as a Key Metabolic Intermediate

sn-Glycerol 3-phosphate stands at a critical metabolic intersection, directing the flow of metabolites between several major pathways. nih.govnih.govpnas.org This central role allows the cell to adapt to different nutritional states, balancing energy needs with the requirements for biosynthesis and storage.

Key Metabolic Roles of sn-Glycerol 3-Phosphate:

| Metabolic Pathway | Role of sn-Glycerol 3-Phosphate | Key Enzymes Involved |

| Glycerolipid Synthesis | Serves as the initial backbone for the de novo synthesis of all glycerolipids, including triglycerides (for energy storage) and phospholipids (for membrane structure). wikipedia.orgontosight.ai | Glycerol-3-phosphate O-acyltransferase (GPAT) wikipedia.orgnih.gov |

| Glycolysis Interface | Synthesized from dihydroxyacetone phosphate (DHAP), a direct intermediate of glycolysis, linking carbohydrate metabolism to lipid synthesis. wikipedia.orghmdb.ca | Glycerol-3-phosphate dehydrogenase (GPDH) wikipedia.org |

| Glyceroneogenesis | Can be synthesized from precursors like amino acids and citric acid cycle intermediates, allowing for glycerolipid synthesis even when glucose is scarce. wikipedia.orgresearchgate.net | Phosphoenolpyruvate (B93156) carboxykinase (PEPCK), Glycerol-3-phosphate dehydrogenase (GPDH) |

| Energy Metabolism | Acts as a key component of the glycerol-phosphate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondrial electron transport chain for ATP synthesis. wikipedia.orgsmpdb.ca | Cytosolic and Mitochondrial Glycerol-3-phosphate dehydrogenase (GPD1 and GPD2) wikipedia.org |

| Gluconeogenesis | In the liver and kidneys, it can be converted back to DHAP and contribute to the synthesis of glucose. nih.gov | Glycerol-3-phosphate dehydrogenase (GPDH) wikipedia.org |

This multifaceted involvement makes the regulation of sn-glycerol 3-phosphate levels crucial for maintaining cellular homeostasis. nih.gov An excess can drive the accumulation of fat, while its availability is essential for membrane repair and expansion. nih.gov The enzyme glycerol-3-phosphate phosphatase (G3PP) has been identified as a key regulator, controlling G3P levels by hydrolyzing it to glycerol, which can then exit the cell. nih.govresearchgate.netresearchgate.net This provides a "glycerol shunt" to prevent the metabolic consequences of excessive G3P accumulation. researchgate.net

Stereochemical Significance in Biological Systems

The stereochemistry of glycerol-3-phosphate is a defining feature of its biological function and highlights the remarkable specificity of enzymes. Glycerol itself is a prochiral molecule, meaning it is not chiral but can be converted into a chiral molecule in a single step. libretexts.org It has two identical primary hydroxyl (-CH2OH) groups.

Enzymes, however, can distinguish between these seemingly identical groups. The enzyme glycerol kinase specifically phosphorylates the hydroxyl group at the C-3 position, leading to the formation of a single stereoisomer: sn-glycerol 3-phosphate (also known as L-glycerol 3-phosphate or D-glycerol 1-phosphate). wikipedia.orglibretexts.org The "sn" stands for s tereospecific n umbering, a nomenclature system developed to unambiguously define the stereochemistry of glycerol derivatives. In this system, the glycerol molecule is drawn in a Fischer projection with the secondary hydroxyl group on the left; the carbons are then numbered 1, 2, and 3 from top to bottom. libretexts.org

This stereospecificity is absolute and universally conserved across bacteria and eukaryotes. All glycerophospholipids in these domains are built upon the sn-glycerol 3-phosphate backbone. wikipedia.org This stands in stark contrast to the domain Archaea, whose membrane lipids are built upon the enantiomer, sn-glycerol 1-phosphate. wikipedia.org This fundamental difference in the chirality of the membrane lipid backbone is known as the "lipid divide" and represents one of the key biochemical distinctions between the major domains of life. wikipedia.org The reason for this evolutionary divergence remains a topic of scientific inquiry. wikipedia.org

The strict stereochemical requirement of enzymes involved in lipid synthesis means that only sn-glycerol 3-phosphate can be utilized as a substrate. This ensures the correct three-dimensional structure of phospholipids, which is essential for the proper formation, fluidity, and function of biological membranes.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7Na2O6P |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |

InChI Key |

GEKBIENFFVFKRG-UHFFFAOYSA-L |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis Pathways of Sn Glycerol 3 Phosphate

Synthesis from Glycolytic Intermediates

The most direct link between carbohydrate breakdown and lipid synthesis is the conversion of a glycolytic intermediate into G3P. This pathway is fundamental in tissues actively metabolizing glucose.

Cytosolic glycerol-3-phosphate dehydrogenase (GPD1, EC 1.1.1.8) is the key enzyme that catalyzes the synthesis of G3P from glycolysis. wikipedia.orgnih.gov This NAD-dependent enzyme plays a critical role in both carbohydrate and lipid metabolism. wikipedia.orgnih.gov GPD1, along with its mitochondrial counterpart (GPD2), forms the glycerol (B35011) phosphate (B84403) shuttle, a system that facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgwikipedia.orgnih.gov The enzyme is essential for maintaining the cytosolic redox balance (NADH/NAD+ ratio) and for providing the G3P backbone required for triglyceride synthesis. oup.comuniprot.org Studies in various organisms have highlighted its importance; for instance, in Saccharomyces cerevisiae, GPD1 is crucial for glycerol production and adaptation to osmotic stress, with its expression regulated by the High-Osmolarity Glycerol (HOG) pathway. nih.gov

The primary glycolytic precursor for G3P is dihydroxyacetone phosphate (DHAP). wikipedia.orgdroracle.ai DHAP is an intermediate in the glycolytic pathway, formed from the cleavage of fructose (B13574) 1,6-bisphosphate. wikipedia.org GPD1 catalyzes the reversible reduction of DHAP to sn-glycerol 3-phosphate, utilizing NADH as the electron donor. medchemexpress.comwikipedia.orgaklectures.com

Reaction: DHAP + NADH + H⁺ ⇌ sn-Glycerol 3-Phosphate + NAD⁺

This reaction is particularly vital in adipose tissue, where the activity of glycerol kinase is low, making the conversion of glucose-derived DHAP the principal route for generating G3P for triglyceride synthesis. droracle.aiwikipedia.org The reaction mechanism involves the transfer of a hydride ion from NADH to the carbonyl carbon of DHAP. nih.gov The active site of human GPD1 contains critical amino acid residues, such as Lys204 and Arg269, that bind the substrate and facilitate catalysis. wikipedia.orgnih.gov Mutations in these residues can dramatically decrease the enzyme's efficiency. nih.gov

| Property | Description | Reference |

|---|---|---|

| EC Number | 1.1.1.8 | wikipedia.org |

| Cellular Location | Cytosol | wikipedia.org |

| Reaction Catalyzed | Dihydroxyacetone phosphate + NADH + H⁺ ⇌ sn-Glycerol 3-phosphate + NAD⁺ | wikipedia.orgwikipedia.org |

| Metabolic Role | Links glycolysis to lipid metabolism; Glycerol phosphate shuttle; Redox balance | wikipedia.orgwikipedia.orgoup.com |

| Regulation | Product inhibition by NADH; In some cells, activation by a cytosolic modifier protein. | psu.edu |

Phosphorylation of Glycerol

A second major pathway for G3P synthesis is the direct phosphorylation of free glycerol. This route is especially prominent in tissues that can readily take up glycerol from the bloodstream.

Glycerol kinase (GK; EC 2.7.1.30) is the enzyme responsible for catalyzing the phosphorylation of glycerol, using ATP as the phosphate donor to produce sn-glycerol 3-phosphate and ADP. wikipedia.orggenecards.org

Reaction: Glycerol + ATP → sn-Glycerol 3-Phosphate + ADP

GK is a key enzyme for glycerol utilization and is highly active in the liver and kidneys. wikipedia.orgnih.govdovepress.com In contrast, adipocytes have very low levels of GK activity, which prevents them from re-esterifying the glycerol produced during lipolysis. wikipedia.org This glycerol is instead released into the blood and transported to the liver for metabolism. wikipedia.org The activity of GK is subject to regulation. For instance, the enzyme from E. coli is allosterically inhibited by fructose 1,6-bisphosphate (FBP). proteopedia.org In humans, GK plays a crucial role in carbohydrate homeostasis, and its expression can be modulated by various factors. nih.gov Studies on human GK have determined the kinetic constants for its substrates.

| Substrate | Km Value | Reference |

|---|---|---|

| Glycerol | 5.022 µM | nih.gov |

| ATP | 0.767 mM | nih.gov |

Glyceroneogenesis Pathway and Alternative Precursors

Glyceroneogenesis is a metabolic pathway that synthesizes G3P de novo from precursors other than glucose or glycerol. wikipedia.orgnih.gov This pathway is essentially an abbreviated version of gluconeogenesis and is critical for providing G3P for triglyceride synthesis during periods of low glucose availability, such as fasting. wikipedia.orgnih.gov It is predominantly active in the liver and adipose tissue. wikipedia.org The main precursors for glyceroneogenesis include pyruvate, lactate (B86563), alanine, and various intermediates of the TCA cycle, such as glutamate. wikipedia.orgnih.gov

A critical control point in the glyceroneogenesis pathway is the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK; EC 4.1.1.32). wikipedia.orgnih.gov PEPCK catalyzes the GTP-dependent decarboxylation of oxaloacetate to form phosphoenolpyruvate (PEP), which is then converted through several steps to DHAP and subsequently reduced to G3P. wikipedia.orgyoutube.com

Reaction (Key Step): Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂

There are two isoforms of this enzyme: a cytosolic form (PEPCK-C) and a mitochondrial form (PEPCK-M). nih.govwikipedia.org In glyceroneogenesis, PEPCK-C is the key regulatory enzyme. nih.govnih.gov Its expression is tightly controlled by hormones; for example, glucocorticoids can regulate PEPCK-C expression and glyceroneogenesis differently in various adipose tissue depots. wikipedia.orgresearchgate.net The activity of PEPCK links the TCA cycle with the synthesis of G3P, playing a vital cataplerotic role by removing TCA cycle intermediates for biosynthesis. nih.govnih.gov Research in rat liver slices during fasting demonstrated the relative contributions of these pathways, highlighting the significance of glyceroneogenesis.

| Pathway | Precursor(s) | Key Enzyme | Estimated Contribution (%) | Reference |

|---|---|---|---|---|

| Glycerol Phosphorylation | Glycerol | Glycerol Kinase (GK) | ~75% | nih.gov |

| Glyceroneogenesis | Pyruvate, Lactate, etc. | PEPCK | ~20% | nih.gov |

| Glycolysis | Glucose | GPD1 | ~5% | nih.gov |

Catabolism and Metabolic Utilization of Sn Glycerol 3 Phosphate

Integration into Glycerolipid Biosynthesis

G3P serves as the foundational backbone for the synthesis of all glycerolipids. wikipedia.org This process begins with the acylation of G3P, a reaction that initiates the formation of various complex lipids essential for cell membranes, energy storage, and signaling. nih.gov

Glycerol-3-Phosphate O-Acyltransferase (GPAT) Activity

The first committed and often rate-limiting step in glycerolipid biosynthesis is catalyzed by the enzyme Glycerol-3-Phosphate O-Acyltransferase (GPAT; EC 2.3.1.15). nih.govaocs.org This enzyme facilitates the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol 3-phosphate. nih.govaocs.org This fundamental reaction is the gateway for G3P to enter the pathways leading to the synthesis of triglycerides and phospholipids (B1166683). nih.gov

The enzymatic action of GPAT on sn-glycerol 3-phosphate and an acyl-CoA molecule results in the formation of 1-acyl-sn-glycerol 3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.govpathbank.orgwikipedia.org LPA is itself a bioactive lipid molecule but also serves as a crucial intermediate for the synthesis of more complex glycerolipids. nih.govpathbank.orgnih.gov The production of LPA from G3P is a key branching point in lipid metabolism, directing the flow of fatty acids towards storage or membrane lipid synthesis. nih.govresearchgate.net

In mammals, there are four identified isoforms of GPAT, each encoded by a different gene (GPAT1, GPAT2, GPAT3, and GPAT4), which exhibit distinct characteristics regarding their location within the cell, sensitivity to inhibitors, and preference for certain fatty acid substrates. nih.govwikipedia.orgnih.gov These differences allow for specialized regulation of glycerolipid synthesis in various tissues and under different metabolic conditions. nih.gov

GPAT1 and GPAT2 are located on the outer membrane of the mitochondria. nih.govnih.gov GPAT1 is resistant to the inhibitor N-ethylmaleimide (NEM) and shows a preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA. nih.gov In contrast, GPAT2 is sensitive to NEM and does not display a strong preference for specific fatty acids. nih.govnih.gov GPAT3 and GPAT4 are found in the endoplasmic reticulum (ER) and are both sensitive to NEM. nih.govnih.gov They appear to utilize a broader range of both saturated and unsaturated long-chain fatty acyl-CoAs. nih.gov This distribution of isoforms between the mitochondria and the ER suggests distinct roles; for instance, mitochondrial GPATs may be more involved when fatty acids are supplied through breakdown of triglycerides, while ER-associated GPATs may act on newly synthesized fatty acids. nih.gov

Table 1: Characteristics of Mammalian GPAT Isoforms

| Isoform | Subcellular Localization | NEM Sensitivity | Substrate Selectivity | Primary Tissue Expression |

|---|---|---|---|---|

| GPAT1 | Mitochondrial Outer Membrane | Resistant | Prefers saturated acyl-CoAs (e.g., palmitoyl-CoA) | Liver, Adipose Tissue nih.govnih.gov |

| GPAT2 | Mitochondrial Outer Membrane | Sensitive | No strong preference for specific acyl-CoAs | Testis, Liver nih.govnih.gov |

| GPAT3 | Endoplasmic Reticulum | Sensitive | Broad range of long-chain acyl-CoAs | Adipose Tissue, Kidney, Heart aocs.orgmdpi.com |

| GPAT4 | Endoplasmic Reticulum | Sensitive | Broad range of long-chain acyl-CoAs | Brown Adipose Tissue, Testis, Liver nih.govaocs.org |

The expression of other isoforms is also subject to regulation. For example, the expression of GPAT3 mRNA is increased during adipocyte differentiation and can be induced by peroxisome proliferator-activated receptor gamma (PPARγ) activators. nih.govmdpi.com This complex regulatory network allows for tissue-specific control over the initial step of glycerolipid synthesis in response to diverse physiological demands. nih.govmdpi.com

Subsequent Conversion to Phosphatidic Acid and Complex Lipids

Following its synthesis by GPAT, lysophosphatidic acid (LPA) is rapidly acylated at the sn-2 position. pathbank.org This reaction is catalyzed by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), converting LPA into phosphatidic acid (PA). pathbank.orgreactome.org Phosphatidic acid is a central branch point intermediate in lipid synthesis. pathbank.orgcreative-proteomics.com

From here, the metabolic fate of PA diverges. It can be dephosphorylated by phosphatidate phosphatase (PAP) to yield diacylglycerol (DAG). pathbank.org DAG can then be further acylated by diacylglycerol O-acyltransferase (DGAT) to form triacylglycerol (TAG), the primary form of energy storage in lipid droplets. pathbank.orgcreative-proteomics.com Alternatively, the head group of phosphatidic acid can be modified to produce a variety of phospholipids, such as phosphatidylcholine, phosphatidylinositol, and others, which are essential components of cellular membranes. reactome.orgcreative-proteomics.com

Role in Oxidative Phosphorylation and Redox Homeostasis

Beyond its role as a building block for lipids, sn-glycerol 3-phosphate is a key player in cellular energy metabolism through the glycerol-3-phosphate shuttle. wikipedia.orgaklectures.com This shuttle system is particularly prominent in tissues with high energy demands, like skeletal muscle and brain, and serves to transport reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. aklectures.comyoutube.com

The shuttle involves two distinct glycerol-3-phosphate dehydrogenase enzymes. wikipedia.orgnih.gov In the cytosol, a NAD+-dependent glycerol-3-phosphate dehydrogenase oxidizes NADH produced during glycolysis, while reducing dihydroxyacetone phosphate (B84403) (DHAP) to G3P. aklectures.comyoutube.com G3P then diffuses across the outer mitochondrial membrane into the intermembrane space. aklectures.com Here, a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase, located on the outer surface of the inner mitochondrial membrane, oxidizes G3P back to DHAP. aklectures.comnih.gov The electrons from this oxidation are transferred to the electron transport chain via ubiquinone (coenzyme Q), bypassing Complex I. nih.govaklectures.com

This process effectively transfers the reducing power of cytosolic NADH into the mitochondrial respiratory chain, contributing to the proton gradient that drives ATP synthesis. wikipedia.orgaklectures.com By regenerating cytosolic NAD+, the shuttle is crucial for maintaining a high rate of glycolysis under aerobic conditions. plos.org Thus, the catabolism of sn-glycerol 3-phosphate is intrinsically linked to the maintenance of cellular redox homeostasis (the NADH/NAD+ balance) and the efficiency of energy production through oxidative phosphorylation. nih.gov

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2)

Mitochondrial glycerol-3-phosphate dehydrogenase, or GPD2, is a key enzyme firmly embedded in the outer surface of the inner mitochondrial membrane. wikipedia.orguniprot.orgnih.gov It functions as an integral component of the mammalian respiratory chain. nih.gov GPD2 catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP). wikipedia.orgnih.gov This reaction involves the concomitant transfer of two electrons from the substrate to a flavin adenine (B156593) dinucleotide (FAD) prosthetic group within the enzyme, forming FADH2. wikipedia.orgwikipedia.org These electrons are then passed to coenzyme Q (ubiquinone) in the electron transport chain. wikipedia.orgsketchy.com

GPD2 is a nuclear-encoded protein and is reported to be a calcium-responsive enzyme, with calcium binding enhancing its activity, which is particularly significant in the glucose-sensing mechanism of pancreatic beta-cells. uniprot.org Structurally, GPD2 is composed of four identical subunits. wikipedia.org The enzyme plays a significant role in several metabolic pathways, including glycolysis, gluconeogenesis, and lipid metabolism. nih.gov Its activity is considered a rate-limiting step for the glycerol-3-phosphate shuttle. nih.gov

Mechanism of the Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a vital mechanism for regenerating NAD+ from the NADH produced during glycolysis in the cytoplasm, particularly in tissues with high energy demands like skeletal muscle and the brain. wikipedia.orgfiveable.me Since the inner mitochondrial membrane is impermeable to NADH, this shuttle provides an indirect route to transfer its electrons into the mitochondrial electron transport chain. wikipedia.orgyoutube.com

The shuttle operates through the coordinated action of two distinct glycerol-3-phosphate dehydrogenases:

Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): In the cytosol, GPD1 catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to sn-glycerol 3-phosphate. sketchy.comaklectures.com This reaction oxidizes one molecule of NADH to NAD+, thus replenishing the cytosolic pool of NAD+ necessary for glycolysis to continue. wikipedia.orgaklectures.com

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): The newly formed sn-glycerol 3-phosphate, being a small molecule, can diffuse through porins in the outer mitochondrial membrane into the intermembrane space. wikipedia.org Here, it is oxidized back to DHAP by GPD2 located on the inner mitochondrial membrane. wikipedia.orgaklectures.com This oxidation is coupled with the reduction of the enzyme-bound FAD to FADH2. wikipedia.orgsketchy.com The regenerated DHAP then moves back to the cytosol to continue the cycle. sketchy.com

The FADH2 produced by GPD2 transfers its electrons to ubiquinone (Coenzyme Q), forming ubiquinol (B23937) (CoQH2). sketchy.comaklectures.com Ubiquinol then shuttles the electrons to Complex III of the electron transport chain, bypassing Complex I. aklectures.comaklectures.com

| Enzyme | Location | Reaction | Cofactor |

|---|---|---|---|

| Glycerol-3-Phosphate Dehydrogenase 1 (GPD1) | Cytosol | DHAP + NADH + H⁺ → sn-Glycerol 3-Phosphate + NAD⁺ | NAD⁺/NADH |

| Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) | Inner Mitochondrial Membrane | sn-Glycerol 3-Phosphate + FAD → DHAP + FADH₂ | FAD/FADH₂ |

Contribution to ATP Production and NAD+/NADH Ratio Maintenance

The glycerol-3-phosphate shuttle is a significant contributor to cellular energy production. By transferring electrons from cytosolic NADH to the mitochondrial electron transport chain, it facilitates the synthesis of ATP through oxidative phosphorylation. fiveable.me However, because the electrons enter the chain via FADH2 at the level of Coenzyme Q, they bypass Complex I. aklectures.comaklectures.com This means fewer protons are pumped across the inner mitochondrial membrane compared to when electrons are transferred by NADH directly to Complex I. Consequently, the ATP yield from each cytosolic NADH molecule that utilizes this shuttle is lower. The net result is the production of approximately 1.5 ATP molecules per NADH, in contrast to the roughly 2.5 ATP molecules generated when the malate-aspartate shuttle is used. aklectures.comaklectures.comyoutube.com

A primary function of the shuttle is the maintenance of the cellular redox state, specifically the NAD+/NADH ratio in the cytoplasm. nih.govnih.gov Glycolysis requires a continuous supply of NAD+ to proceed. The shuttle's oxidation of NADH to NAD+ in the cytosol is crucial for sustaining glycolytic flux, especially under aerobic conditions when lactate (B86563) fermentation is not the primary means of NAD+ regeneration. wikipedia.org Studies in Arabidopsis have shown that defects in the cytosolic component of the shuttle lead to an increased NADH/NAD+ ratio, indicating its importance in cytoplasmic redox adjustment. nih.govnih.gov

Dephosphorylation of sn-Glycerol 3-Phosphate

Beyond its role in the shuttle, sn-glycerol 3-phosphate can also be dephosphorylated, a process that has significant regulatory implications for cellular metabolism.

Glycerol-3-Phosphate Phosphatase (G3PP/PGP)

For a long time, it was believed that mammalian cells lacked the ability to directly hydrolyze sn-glycerol 3-phosphate to glycerol (B35011). nih.gov However, recent research has identified that an enzyme previously known as phosphoglycolate phosphatase (PGP) also functions as a specific and physiologically relevant glycerol-3-phosphate phosphatase (G3PP). nih.govresearchgate.netpnas.org This enzyme belongs to the haloacid dehalogenase-like phosphatase superfamily. nih.govresearchgate.net

G3PP catalyzes the dephosphorylation of sn-glycerol 3-phosphate to produce glycerol and inorganic phosphate. researchgate.netuniprot.org The resulting glycerol can then be exported from the cell. researchgate.netresearchgate.net While G3PP can hydrolyze other metabolites like 2-phosphoglycolate, sn-glycerol 3-phosphate is considered its most abundant and physiologically relevant substrate under normal conditions. nih.govresearchgate.netpnas.org The expression of G3PP varies across different tissues and can be regulated by the nutritional state. pnas.orgfrontiersin.org

Regulatory Role in Intermediary Metabolism

By controlling the cellular concentration of sn-glycerol 3-phosphate, G3PP plays a pivotal regulatory role at the crossroads of major metabolic pathways. nih.govresearchgate.netpnas.org sn-Glycerol 3-phosphate is a central metabolite that links glycolysis, glycerolipid synthesis, and energy metabolism. frontiersin.orgresearchgate.net

The regulatory functions of G3PP include:

Glycolysis and Glucose Oxidation: By hydrolyzing sn-glycerol 3-phosphate, G3PP can divert glucose carbons away from downstream pathways. pnas.org In pancreatic β-cells, for instance, this action can reduce the metabolic flux, thereby modulating glucose-stimulated insulin (B600854) secretion. researchgate.netnih.gov It can act as a "glucose excess security valve" to prevent metabolic stress when glucose levels are high. frontiersin.orgnih.gov

Gluconeogenesis and Lipogenesis: In the liver, G3PP activity influences both gluconeogenesis and the synthesis of fats. pnas.orgfrontiersin.org By reducing the availability of sn-glycerol 3-phosphate, the backbone for triglyceride synthesis, G3PP can limit lipogenesis. frontiersin.orgresearchgate.net Overexpression of G3PP in the liver has been shown to suppress gluconeogenesis from glycerol. researchgate.net

Cellular Redox and Energy Metabolism: The regulation of sn-glycerol 3-phosphate levels by G3PP indirectly affects the glycerol-3-phosphate shuttle and, consequently, cellular redox balance and ATP production. researchgate.netpnas.org

| Metabolic Pathway | Effect of G3PP Activity | Mechanism |

|---|---|---|

| Glycolysis | Modulates flux | Reduces levels of the glycolytic intermediate sn-glycerol 3-phosphate. pnas.org |

| Lipogenesis | Inhibits | Decreases the availability of sn-glycerol 3-phosphate for glycerolipid synthesis. frontiersin.org |

| Gluconeogenesis | Inhibits (from glycerol) | Suppresses the entry of glycerol into the gluconeogenic pathway. researchgate.net |

| Insulin Secretion | Regulates | Acts as a "glucose excess security valve" in pancreatic β-cells. frontiersin.org |

Cellular Localization and Compartmentation of Sn Glycerol 3 Phosphate Metabolism

Cytosolic and Mitochondrial Pools and Inter-compartmental Transport

The existence of distinct cytosolic and mitochondrial pools of G3P is central to its role in cellular bioenergetics, primarily through the action of the glycerol-3-phosphate shuttle. nih.gov This shuttle serves as a vital mechanism for transporting reducing equivalents (in the form of electrons) from cytosolic NADH, generated during glycolysis, into the mitochondria for ATP production via oxidative phosphorylation. nih.govsketchy.complos.org The inner mitochondrial membrane is impermeable to NADH, making this shuttle essential in tissues with high energy demands, such as the brain and skeletal muscle. wikipedia.orgyoutube.comyoutube.com

The shuttle's operation relies on the coordinated action of two isozymes of glycerol-3-phosphate dehydrogenase located in different cellular compartments:

Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): In the cytosol, GPD1 catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to G3P. nih.govwikipedia.org This reaction simultaneously oxidizes one molecule of NADH to NAD+, replenishing the cytosolic pool of NAD+ required for glycolysis to continue. plos.orgyoutube.com

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): The G3P formed in the cytosol can diffuse through porins in the outer mitochondrial membrane into the intermembrane space. wikipedia.orgwikipedia.org Here, GPD2, an FAD-linked enzyme bound to the outer surface of the inner mitochondrial membrane, catalyzes the oxidation of G3P back to DHAP. oup.comnih.govnih.gov The electrons from this oxidation are transferred to FAD, forming FADH2. FADH2 then donates these electrons to the mitochondrial electron transport chain, typically at the level of coenzyme Q (ubiquinone). wikipedia.orgnih.govyoutube.com

This entire process is cyclic and effectively shuttles electrons from the cytosol to the mitochondrial respiratory chain. oup.com Because the electrons enter the chain via FADH2, they bypass Complex I, resulting in the synthesis of approximately 1.5 ATP molecules per electron pair, making this shuttle less energy-efficient than the malate-aspartate shuttle. sketchy.comquora.com

| Enzyme | Abbreviation | Location | Cofactor | Reaction | Function |

|---|---|---|---|---|---|

| Cytosolic Glycerol-3-Phosphate Dehydrogenase | GPD1 / cGPDH | Cytosol | NAD+/NADH | DHAP + NADH + H+ → sn-Glycerol 3-Phosphate + NAD+ | Regenerates cytosolic NAD+ for glycolysis. plos.org |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase | GPD2 / mGPDH | Outer face of inner mitochondrial membrane | FAD/FADH2 | sn-Glycerol 3-Phosphate + FAD → DHAP + FADH2 | Transfers electrons to the electron transport chain. nih.govnih.gov |

Endoplasmic Reticulum Involvement in Lipid Synthesis

The endoplasmic reticulum (ER) is a primary site for the synthesis of glycerolipids, where sn-glycerol 3-phosphate serves as the foundational backbone. wikipedia.orgnih.gov The synthesis of most major phospholipids (B1166683) and neutral lipids initiates at the ER membrane, specifically on its cytosolic face. youtube.comyoutube.com

The pathway begins with the acylation of G3P, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.govnih.gov This is considered a rate-limiting step in glycerolipid synthesis. nih.govnih.gov

Formation of Lysophosphatidic Acid (LPA): ER-localized GPAT enzymes (such as GPAT3 and GPAT4 in mammals) catalyze the transfer of a fatty acyl group from an acyl-CoA molecule to the sn-1 position of G3P. nih.govnih.govatlasgeneticsoncology.org The product of this reaction, lysophosphatidic acid (LPA), is then inserted into the ER membrane. nih.govyoutube.com

Formation of Phosphatidic Acid (PA): LPA is subsequently acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT), forming phosphatidic acid (PA). taylorandfrancis.com

Synthesis of Diacylglycerol (DAG) and Phospholipids: A phosphatase enzyme then removes the phosphate group from PA to yield diacylglycerol (DAG). youtube.comyoutube.com DAG is a crucial intermediate that can be used to synthesize major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) through the addition of different polar head groups. youtube.comyoutube.com

This sequence of reactions, known as the Kennedy pathway, underscores the indispensable role of G3P and the ER in producing the vast array of lipids required for membrane biogenesis and energy storage. nih.gov

| Step | Substrate(s) | Enzyme | Product | Location |

|---|---|---|---|---|

| 1 | sn-Glycerol 3-Phosphate + Acyl-CoA | Glycerol-3-Phosphate Acyltransferase (GPAT) | Lysophosphatidic Acid (LPA) | Cytosolic face of ER membrane. nih.gov |

| 2 | LPA + Acyl-CoA | Lysophosphatidic Acid Acyltransferase (LPAAT) | Phosphatidic Acid (PA) | ER membrane. taylorandfrancis.com |

| 3 | Phosphatidic Acid | Phosphatidic Acid Phosphatase | Diacylglycerol (DAG) | ER membrane. youtube.com |

Plastidial Localization and Metabolism (in Plants)

In plant cells, G3P metabolism is further compartmentalized, with distinct pathways operating in the plastids (specifically chloroplasts) in addition to the cytosol and ER. nih.gov This dual localization is a hallmark of plant lipid metabolism, giving rise to what are known as the "prokaryotic" and "eukaryotic" pathways of glycerolipid synthesis.

G3P can be generated within the plastid by a dedicated dihydroxyacetone phosphate reductase or transported from the cytosol. oup.comresearchgate.net The subsequent steps diverge based on location:

Plastidial (Prokaryotic) Pathway: Inside the plastid stroma, a soluble, plastid-specific isoform of glycerol-3-phosphate acyltransferase (often designated ATS1) acylates G3P at the sn-1 position. nih.govmdpi.com A key difference from the ER pathway is that this enzyme utilizes acyl-acyl carrier protein (acyl-ACP), the direct products of plastidial fatty acid synthesis, as the acyl donor. nih.govmdpi.com The resulting LPA is then used to synthesize lipids that are characteristic of plastidial membranes, such as phosphatidylglycerol (PG) and the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which are vital for the structure and function of the photosynthetic apparatus. researchgate.netmdpi.com

Cytosolic/ER (Eukaryotic) Pathway: Fatty acids exported from the plastid as acyl-CoAs are incorporated into glycerolipids on the ER membrane, as described in the previous section. researchgate.net

Studies have identified two primary forms of dihydroxyacetone phosphate reductase in plants, the enzyme responsible for synthesizing G3P from DHAP. Approximately 80% of this activity is located in the chloroplast, with the remainder in the cytosol, highlighting the importance of G3P synthesis within the plastid itself. nih.govnih.gov

| Feature | Plastidial (Prokaryotic) Pathway | ER (Eukaryotic) Pathway |

|---|---|---|

| Location | Plastid Stroma | Endoplasmic Reticulum |

| GPAT Isoform | Soluble (e.g., ATS1) | Membrane-bound (e.g., GPAT9) |

| Acyl Donor | Acyl-ACP. nih.govmdpi.com | Acyl-CoA. nih.gov |

| Primary Products | Phosphatidylglycerol, Galactolipids (MGDG, DGDG). researchgate.net | Phosphatidylcholine, Phosphatidylethanolamine, Triacylglycerols. |

Specific Transport Proteins and Mechanisms

The movement of sn-glycerol 3-phosphate across organellar membranes is tightly controlled and facilitated by specific transport systems. As previously mentioned, the glycerol-3-phosphate shuttle is a transport system for reducing equivalents, where G3P and DHAP, being small molecules, can cross the outer mitochondrial membrane via porin channels. youtube.comwikipedia.org The inner mitochondrial membrane, however, is impermeable to G3P, which is why the FAD-dependent GPD2 enzyme is strategically located on its outer surface, obviating the need for G3P to enter the mitochondrial matrix. nih.govasm.org

For the direct translocation of the G3P molecule itself, other specific transporters are required. The best-characterized example is the Glycerol-3-Phosphate Transporter (GlpT) from the inner membrane of Escherichia coli. nih.govresearchgate.net

Mechanism: GlpT is a member of the Major Facilitator Superfamily (MFS) of secondary active transporters. nih.govnih.gov It functions as an antiporter, mediating the strict exchange of one molecule of G3P from the periplasm for one molecule of inorganic phosphate (Pi) from the cytoplasm. nih.gov

Structure: GlpT consists of 12 transmembrane alpha-helices that form a central translocation pore. nih.govcsbsju.edu It is believed to operate via a "rocker-switch" alternating-access mechanism, where a single substrate-binding site is alternately exposed to the periplasmic and cytoplasmic sides of the membrane. nih.govnih.gov

In plants, the transport of G3P across the inner envelope of the plastid is essential for coordinating lipid synthesis between the plastid and the ER. While the existence of a G3P/phosphate translocator on the plastid inner envelope has been functionally demonstrated, its molecular identity is not as well-defined as the bacterial GlpT. researchgate.net

Regulatory Mechanisms Governing Sn Glycerol 3 Phosphate Homeostasis

Transcriptional and Translational Control of Enzymes

The expression of enzymes involved in G3P metabolism is tightly controlled at the genetic level, responding to a variety of metabolic and hormonal signals. This regulation primarily targets key enzymes such as glycerol-3-phosphate acyltransferases (GPATs) and glycerol-3-phosphate dehydrogenase (GPDH).

The transcriptional regulation of the four mammalian GPAT isoforms is distinct, allowing for tissue-specific and condition-dependent control of the initial, rate-limiting step in glycerolipid synthesis. nih.govresearchgate.net GPAT1, highly expressed in the liver and adipose tissue, is a well-studied example. Its expression is significantly upregulated by insulin (B600854), a response mediated by the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov SREBP-1c binds to sterol regulatory elements in the GPAT1 promoter, enhancing its transcription in response to a high-carbohydrate diet. nih.govnih.gov Additionally, carbohydrate response element-binding protein (ChREBP) and liver X receptor (LXR) are also involved in the transcriptional upregulation of GPAT1. nih.govresearchgate.net

In contrast, the other GPAT isoforms are regulated by different factors. Peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipogenesis, induces the expression of GPAT3 in adipose tissue. nih.gov For instance, treatment of ob/ob mice with the PPARγ agonist rosiglitazone (B1679542) resulted in a 4.5-fold increase in GPAT3 mRNA in white adipose tissue. nih.gov The transcriptional control of GPAT2 is less understood, but retinoic acid is a predicted transcription factor. nih.gov The regulation of GPDH, which catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) to G3P, also involves complex genetic control. wikipedia.org In mice, the level of GPDH in the cerebellum is controlled by at least two unlinked regulatory loci, Gdcr-1 and Gdcr-2, which modulate the mRNA levels of the structural gene Gdc-1. nih.gov

Translational or post-transcriptional control also plays a role. For glyceraldehyde-3-phosphate-dehydrogenase (GAPDH), a related glycolytic enzyme, tissue-specific expression differences are often regulated by adjusting the abundance of its mRNA at the post-transcriptional level, as transcription rates can be similar across different tissues. nih.govoup.com

| Enzyme | Key Transcription Factors/Loci | Primary Tissue/Condition | Effect on Expression |

|---|---|---|---|

| GPAT1 | SREBP-1c, ChREBP, LXR | Liver, Adipose Tissue (High Carbohydrate/Insulin) | Upregulation |

| GPAT3 | PPARγ | Adipose Tissue | Upregulation |

| GPAT2 | Retinoic Acid (predicted) | - | Upregulation |

| GPDH (Gdc-1) | Gdcr-1, Gdcr-2 | Mouse Cerebellum | Modulation |

Allosteric Regulation and Post-Translational Modifications

Beyond gene expression, the activity of enzymes in the G3P pathway is fine-tuned in the short term by allosteric regulation and covalent modifications. These mechanisms allow for rapid responses to changes in cellular metabolite concentrations and signaling cascades.

A notable example of allosteric regulation is seen with NAD+-linked glycerol (B35011) 3-phosphate dehydrogenase (GPDH). This enzyme is strongly activated by the binding of phosphite (B83602) dianion. nih.gov While phosphite itself binds weakly to the enzyme, its presence significantly enhances the enzyme's ability to reduce substrates like glycolaldehyde, demonstrating how a small molecule can modulate catalytic activity. nih.gov This suggests that the binding of the substrate's phosphate group plays a crucial role in achieving the optimal catalytic state. nih.gov

Reversible phosphorylation is a key mechanism for regulating the activity of G3P pathway enzymes. For example, the function of glycerol-3-phosphate dehydrogenase (G3PDH) in the skeletal muscle of hibernating ground squirrels is modulated by serine phosphorylation. nih.gov During hibernation, the enzyme exhibits a higher phosphoserine content, which correlates with increased affinity for G3P at low temperatures. nih.gov This post-translational modification allows the enzyme to function effectively under the unique metabolic conditions of torpor. nih.gov

Similarly, mitochondrial glycerol-3-phosphate acyltransferase 1 (GPAT1) activity is regulated by phosphorylation. In T-lymphocytes, GPAT1 activity is increased by phosphorylation mediated by casein kinase II and protein kinase C theta. nih.gov This modification is crucial for T-lymphocyte proliferation, and its absence in aged T-lymphocytes may contribute to age-related declines in immune function. nih.gov In yeast, the phosphorylation status of the GPAT homolog Gpt2 affects its distribution within the endoplasmic reticulum and its interaction with lipid droplets, thereby regulating the mobilization of triacylglycerols.

The lipid environment of the membrane can directly influence the activity of enzymes involved in G3P metabolism. The activity of the membrane-bound sn-glycerol-3-phosphate dehydrogenase (GlpD) in Escherichia coli is regulated by its interactions with lipids in the cell membrane. nih.gov This indicates that the lipid composition of the membrane can act as a regulatory input, modulating the enzyme's function at the crucial intersection of glycolysis, respiration, and phospholipid synthesis. nih.gov In plants, the activity of desaturase enzymes, which modify fatty acids on glycerolipids, is dependent on their interaction with the lipid substrate within the membrane bilayer. annualreviews.org This suggests that the enzymes recognize the structure of the lipid molecule within its natural membrane context.

Hormonal and Nutritional Influences on Pathway Flux

The flow of metabolites through the G3P pathway is heavily influenced by the hormonal and nutritional state of the organism. Hormones like insulin and glucagon, and the availability of nutrients such as glucose and fatty acids, orchestrate the direction of G3P metabolism towards either storage as triacylglycerols (TAGs) or synthesis of membrane phospholipids (B1166683).

Insulin, released in the well-fed state, promotes glycerolipid synthesis. creative-proteomics.comnumberanalytics.com It stimulates glucose uptake, which increases the production of the G3P precursor, dihydroxyacetone phosphate (DHAP), via glycolysis. youtube.com Insulin also transcriptionally upregulates key lipogenic enzymes, including GPAT1, through SREBP-1c, thereby channeling G3P into TAG synthesis for energy storage. nih.govyoutube.com

Conversely, glucagon, secreted during fasting, opposes the actions of insulin. youtube.com It promotes the breakdown of stored fats (lipolysis) and can inhibit enzymes involved in TAG synthesis. youtube.com During fasting, the body relies on glyceroneogenesis, a pathway that synthesizes G3P from precursors like pyruvate, to provide the backbone for fatty acid re-esterification, particularly in adipose tissue. nih.govresearchgate.net

Nutritional status directly impacts pathway flux. A high-carbohydrate diet boosts G3P production from glycolysis, promoting TAG synthesis. nih.gov A high-fat diet, however, can lead to complex, tissue-specific adjustments. For example, a high-fat diet was found to increase the expression of glycerol-3-phosphate phosphatase (G3PP) in brown adipose tissue, which would hydrolyze G3P to glycerol, potentially as a mechanism to prevent excessive fat accumulation. frontiersin.org

| Condition | Primary Hormone | Key Nutrient | Effect on G3P Pathway | Primary Outcome |

|---|---|---|---|---|

| Fed State | Insulin | High Glucose | ↑ Glycolysis, ↑ GPAT1 expression | ↑ TAG Synthesis (Storage) |

| Fasting State | Glucagon | Low Glucose | ↑ Glyceroneogenesis, ↓ Glycolysis | ↑ Fatty Acid Re-esterification |

| High-Fat Diet | - | High Fatty Acids | Tissue-specific changes (e.g., ↑ G3PP in BAT) | Metabolic Adaptation/Fat Storage |

Cellular Energetics and Respiration

G3P is a crucial player in cellular energetics, primarily through its role in the glycerol-3-phosphate shuttle. This shuttle is a key mechanism for regenerating cytosolic NAD+ and transporting reducing equivalents from the cytoplasm into the mitochondria for ATP production.

The process begins with the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to G3P in the cytosol. This reaction is catalyzed by the cytosolic glycerol-3-phosphate dehydrogenase (GPD1), which simultaneously oxidizes NADH to NAD+. This regeneration of cytosolic NAD+ is vital for maintaining glycolytic flux, especially under conditions where the electron transport chain (ETC) is impaired or under hypoxic conditions. cell.com

Once formed, G3P diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). This enzyme is located on the outer face of the inner mitochondrial membrane. The electrons from G3P are transferred to FAD, forming FADH2. FADH2 then donates these electrons to the electron transport chain at coenzyme Q, contributing to the generation of a proton gradient that drives ATP synthesis via oxidative phosphorylation. wikipedia.org

The glycerol-3-phosphate shuttle is particularly important in tissues with high energy demands, such as muscle and brain, where it facilitates a high rate of glycolysis. Under conditions of ETC dysfunction or hypoxia, the accumulation of NADH can be toxic. The synthesis of G3P provides an alternative pathway for NAD+ regeneration, thereby alleviating this stress. cell.com Research has shown that enhancing G3P synthesis can rescue complex I deficiency and extend the lifespan in mouse models of mitochondrial disease. cell.com

Table 1: Key Enzymes in the Glycerol-3-Phosphate Shuttle and Their Functions

| Enzyme | Location | Reaction Catalyzed | Function in Cellular Energetics |

| Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) | Cytosol | Dihydroxyacetone phosphate + NADH + H+ ↔ sn-Glycerol 3-phosphate + NAD+ | Regenerates cytosolic NAD+, allowing glycolysis to continue. |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | Inner Mitochondrial Membrane | sn-Glycerol 3-phosphate + FAD ↔ Dihydroxyacetone phosphate + FADH2 | Transfers electrons from cytosolic NADH (via G3P) to the electron transport chain for ATP production. |

Lipid Droplet Formation and Lipid Storage

G3P is the foundational backbone for the synthesis of glycerolipids, including triacylglycerols (TAGs), which are the primary components of lipid droplets. Lipid droplets are dynamic organelles responsible for storing neutral lipids, serving as a key energy reserve and a hub for lipid metabolism.

The synthesis of TAGs begins with the acylation of G3P. The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first and rate-limiting step in this pathway, transferring an acyl group from acyl-CoA to the sn-1 position of G3P to form lysophosphatidic acid (LPA). asm.orgnih.gov Subsequent enzymatic reactions lead to the formation of phosphatidic acid, diacylglycerol (DAG), and finally, TAG.

The accumulation of TAGs within the endoplasmic reticulum membrane leads to the budding off of lipid droplets. mdpi.com Therefore, the availability of G3P directly influences the rate of TAG synthesis and the formation of lipid droplets. Studies have shown that the expression and activity of GPAT isoforms, particularly GPAT3 and GPAT4, increase during processes that involve significant lipid accumulation, such as the transition of macrophages into foam cells in atherosclerosis. nih.gov In the fungus Metarhizium robertsii, the deletion of the gene encoding GPAT resulted in reduced TAG synthesis and impaired lipid droplet formation. asm.org

Lipid droplets are not merely passive storage depots. They play active roles in buffering against lipotoxicity by sequestering excess fatty acids that could otherwise disrupt cellular functions. mdpi.com By providing the substrate for TAG synthesis, G3P is central to this protective mechanism.

Table 2: Role of G3P in the Initial Steps of Triacylglycerol Synthesis

| Step | Substrates | Enzyme | Product | Significance |

| 1 | sn-Glycerol 3-phosphate, Acyl-CoA | Glycerol-3-phosphate acyltransferase (GPAT) | Lysophosphatidic acid | The committed step in glycerolipid synthesis. |

| 2 | Lysophosphatidic acid, Acyl-CoA | Acylglycerol-phosphate acyltransferase (AGPAT) | Phosphatidic acid | Further esterification of the glycerol backbone. |

| 3 | Phosphatidic acid | Phosphatidic acid phosphatase (PAP) | Diacylglycerol | Precursor for both triacylglycerols and phospholipids. |

| 4 | Diacylglycerol, Acyl-CoA | Diacylglycerol acyltransferase (DGAT) | Triacylglycerol | The final product stored in lipid droplets. |

Intracellular Signaling Cascades

Beyond its metabolic functions, G3P is emerging as a critical signaling molecule in various intracellular pathways, particularly in the context of plant immunity.

In plants, G3P has been identified as a mobile signal that is essential for systemic acquired resistance (SAR), a form of broad-spectrum, long-lasting immunity. nih.govresearchgate.net Following an initial localized pathogen infection, G3P levels increase. plos.org This G3P, or a derivative, is then transported systemically throughout the plant to prime distal tissues for a more robust defense response against subsequent infections. nih.gov

The systemic movement of the G3P signal requires a lipid transfer protein called DEFECTIVE IN INDUCED RESISTANCE1 (DIR1). nih.gov Genetic mutants that are unable to synthesize G3P are defective in SAR, but this can be rescued by the external application of G3P. nih.govresearchgate.net This demonstrates that G3P is a crucial component of the SAR signaling cascade. The G3P-mediated signaling pathway appears to operate in parallel to the well-established salicylic (B10762653) acid (SA) signaling branch of SAR. nsf.gov

In mammalian cells, the metabolism of G3P can also influence signaling pathways. By controlling the levels of G3P, the recently identified enzyme glycerol-3-phosphate phosphatase (G3PP) can regulate the synthesis of glycerolipids, some of which have signaling roles. nih.gov For instance, by reducing G3P levels, G3PP can lower the re-esterification of free fatty acids, leading to their release from the cell, which can then act as signaling molecules. nih.gov

Stress Responses and Adaptation Mechanisms

G3P plays a significant role in helping organisms adapt to various environmental stresses, including osmotic stress and hypoxia.

In the yeast Saccharomyces cerevisiae, the intracellular accumulation of glycerol is a primary mechanism for counteracting high osmotic stress. Glycerol acts as a compatible solute, increasing the internal osmolarity of the cell and preventing water loss. The synthesis of glycerol is a two-step process that begins with the conversion of DHAP to G3P by glycerol-3-phosphate dehydrogenase (encoded by the GPD1 gene). G3P is then dephosphorylated to glycerol. researchgate.netnih.gov

Upon exposure to hyperosmotic conditions, yeast cells rapidly upregulate the expression of the GPD1 gene through the High-Osmolarity Glycerol (HOG) signaling pathway. researchgate.netnih.gov This leads to a significant increase in G3P and subsequently glycerol production, which is essential for cell survival and growth in high-osmolarity environments. researchgate.netoup.com Mutants lacking a functional GPD1 gene produce very little glycerol and are highly sensitive to osmotic stress. researchgate.netnih.gov

Under hypoxic (low oxygen) conditions, the regeneration of NAD+ by the mitochondrial electron transport chain is limited. As discussed in section 6.1, the conversion of DHAP to G3P provides a crucial alternative pathway for NAD+ regeneration, allowing glycolysis to continue and produce ATP. cell.com

Furthermore, the G3P shuttle has been implicated in the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia. nih.gov In neutrophils, the G3P shuttle contributes to the production of mitochondrial reactive oxygen species (mROS) under hypoxic conditions. nih.govashpublications.org These mROS are signaling molecules that lead to the stabilization of HIF-1α. nih.gov This stabilization allows the cell to adapt to the low-oxygen environment by upregulating genes involved in glycolysis, angiogenesis, and other survival pathways.

Research has also identified Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L) as a regulator of HIF-1α stability. Under normal oxygen conditions, GPD1L promotes the degradation of HIF-1α. However, under hypoxia, GPD1L is suppressed, contributing to the stabilization of HIF-1α and the activation of the hypoxic response. tandfonline.com

As introduced in section 6.3, G3P is a central signaling molecule in plant immunity, particularly in SAR. SAR provides long-lasting, broad-spectrum protection against a wide range of pathogens following an initial infection. nsf.gov

Upon pathogen challenge, plants increase the biosynthesis of G3P. plos.org This accumulation is critical for the induction of SAR. nih.govresearchgate.net A G3P-derived signal is transported from the site of primary infection to distal, uninfected parts of the plant, preparing them for future attacks. nih.gov

Key findings from research on G3P's role in SAR include:

Mobility: Radioactive tracer experiments have shown that a derivative of G3P is translocated to distal tissues. nih.govresearchgate.net

Requirement of DIR1: The long-distance movement of the G3P signal is dependent on the lipid transfer protein DIR1. nih.gov

Genetic Evidence: Arabidopsis mutants with defects in G3P biosynthesis are unable to mount a SAR response. nih.govresearchgate.net

Conservation: The role of G3P in immunity is conserved between dicots (like Arabidopsis) and monocots (like wheat), where it contributes to resistance against pathogens such as stripe rust. plos.org

Table 3: Summary of G3P's Mechanistic Roles in Stress Responses

| Stress Condition | Organism/System | Mechanism of Action | Outcome |

| Osmotic Stress | Yeast (S. cerevisiae) | Serves as the precursor for glycerol, a major compatible solute. Upregulation of GPD1 via the HOG pathway. | Increased intracellular osmolarity, prevention of water loss, and cell survival. |

| Hypoxia | Mammalian cells (e.g., neutrophils) | Regenerates cytosolic NAD+ for glycolysis. The G3P shuttle produces mROS, which stabilizes HIF-1α. | Continued ATP production and coordinated cellular adaptation to low oxygen. |

| Pathogen Infection | Plants | Acts as a mobile signal for Systemic Acquired Resistance (SAR). Transported systemically to prime distal tissues. | Broad-spectrum, long-lasting immunity against secondary infections. |

An in-depth examination of (Rac)-sn-Glycerol 3-phosphate (sodium) reveals its multifaceted roles in critical biological and cellular functions. This article explores its mechanistic involvement in processes ranging from stress tolerance in plants to fundamental aspects of mammalian physiology, including fertility, metabolic sensing, and thermoregulation.

Advanced Methodologies for Sn Glycerol 3 Phosphate Research

Analytical Techniques for Detection and Quantification

Accurate quantification of G3P is crucial for understanding its role in various biological processes, from lipid synthesis to defense signaling in plants. nih.govuky.edu However, its analysis is often complicated by its rapid degradation in biological extracts. nih.govresearchgate.net

Enzymatic Assays

Enzymatic assays offer sensitive methods for quantifying G3P, often in a high-throughput format. These assays typically involve a series of coupled enzyme reactions that produce a detectable signal, such as a change in absorbance or fluorescence. aatbio.comabcam.com

One common approach involves the oxidation of G3P by glycerol-3-phosphate dehydrogenase (G3PDH), which reduces NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the G3P concentration. researchgate.net This principle is utilized in cycling assays where the product, dihydroxyacetone phosphate (B84403) (DAP), is recycled back to G3P, amplifying the signal. researchgate.net

Commercially available kits provide optimized "mix and read" formats for G3P quantification. aatbio.com For instance, the Amplite® Colorimetric Glycerol (B35011) 3-Phosphate Assay Kit uses a G3P enzyme mix to generate hydrogen peroxide, which reacts with a probe (Amplite™ Red) to produce a colorimetric signal read at approximately 575 nm. aatbio.com This method can detect G3P concentrations as low as 12.5 µM. aatbio.com Similarly, other kits use an enzyme mix to oxidize G3P, leading to the reduction of a probe that can be measured at 450 nm, with a detection limit of less than 2 nmol/well. abcam.com These assays are adaptable for 96-well or 384-well microtiter plates, making them suitable for high-throughput screening. aatbio.com The use of acoustic liquid handlers can further miniaturize these assays, allowing for direct transfer of enzymes stored in glycerol and reducing reagent volumes and potential errors from intermediate dilution steps. beckman.com

Table 1: Comparison of Commercial Enzymatic Assay Kits for G3P Quantification

| Feature | Amplite® Colorimetric G3P Assay Kit aatbio.com | Abcam G3P Assay Kit (ab174094) abcam.com |

| Principle | G3P oxidation produces H₂O₂, which reacts with Amplite® Red probe. | G3P oxidation reduces a probe to a colored product. |

| Detection Method | Colorimetric (Absorbance at ~575 nm) | Colorimetric (Absorbance at 450 nm) |

| Detection Limit | 12.5 µM in 100 µL assay volume | < 2 nmol/well |

| Format | 96-well or 384-well plates | 96-well plates |

| Incubation | 30-60 minutes at room temperature | 40 minutes at 37°C |

Chromatographic and Mass Spectrometry-Based Approaches

Chromatographic methods coupled with mass spectrometry (MS) provide high specificity and sensitivity for the identification and quantification of G3P. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for G3P analysis. nih.gov Due to the low volatility of G3P, a derivatization step is required. A common method involves derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile. nih.govresearchgate.net The derivatized G3P is then separated by gas chromatography and detected by mass spectrometry, often using selective ion monitoring (SIM) for accurate quantification. nih.gov This approach is noted for being simple, economical, and efficient, avoiding the need for isotopic internal standards. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool. Hydrophilic interaction liquid chromatography (HILIC) is effective for retaining and separating the polar G3P molecule before MS analysis. unit.no Alternatively, reversed-phase (RP) liquid chromatography can be used after derivatization of G3P through an esterification reaction with alcohols. unit.no However, care must be taken as reaction conditions can potentially hydrolyze phospholipids (B1166683), artificially increasing G3P levels. unit.no

Table 2: Summary of Chromatographic and MS-Based Methods for G3P Analysis

| Technique | Column/Method | Derivatization | Key Parameters/Ions | Reference |

| GC-MS | Gas Chromatography | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Quantifier ion: m/z 299; Qualifier ions: m/z 357, 445 | nih.gov |

| LC-MS | Hydrophilic Interaction Liquid Chromatography (HILIC) | None required | Retains polar G3P for direct analysis | unit.no |

| LC-MS | Reversed-Phase (RP) LC | Esterification with alcohols | Enables retention on RP columns | unit.no |

| LC-ESI-ITFT | TOSOH TSKgel ODS-100V | None | MS2; Precursor m/z: 171.01 (Negative Ion Mode) | massbank.eu |

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the rates (fluxes) of metabolic pathways. nih.govresearchgate.net In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C (e.g., [¹³C]glucose). arxiv.org The labeled atoms are incorporated into downstream metabolites, including G3P. By measuring the isotopic labeling patterns of these metabolites using MS or NMR, researchers can infer the fluxes through interconnected metabolic pathways. nih.govresearchgate.net

This approach is invaluable for determining the relative contributions of different pathways to the synthesis of G3P. For example, it can distinguish between G3P produced from glycolysis versus that from the glycerol kinase pathway. The labeling pattern of G3P and related intermediates like dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) provides detailed information about the activity and reversibility of enzymes in upper glycolysis and the pentose (B10789219) phosphate pathway. nih.govresearchgate.net

Isotopically nonstationary MFA (INST-MFA) is particularly suited for studying autotrophic organisms and involves tracking the incorporation of the label over time. researchgate.net The use of multiple, parallel labeling experiments with different tracers can significantly improve the precision of flux estimations. researchgate.net These studies are critical for understanding how metabolic networks operate dynamically and respond to environmental changes. nih.gov

Table 3: Common Isotopic Tracers Used in Metabolic Flux Analysis

| Isotopic Tracer | Typical Application | Information Gained |

| [1-¹³C]glucose | Resolving fluxes in glycolysis and the pentose phosphate pathway. | High accuracy for upper metabolic pathways. researchgate.net |

| [U-¹³C]glucose | General labeling of central carbon metabolism. | Broad overview of carbon flow through various pathways. |

| ¹⁵N-labeled substrates | Tracing nitrogen metabolism. | Insights into amino acid and nucleotide biosynthesis. nih.gov |

| ²H-labeled substrates | Tracing hydrogen atoms. | Can be used alongside ¹³C to provide additional constraints on flux calculations. nih.gov |

Structural Biology Approaches to Associated Enzymes

Understanding the function of enzymes that metabolize G3P, such as glycerol-3-phosphate dehydrogenase (G3PDH), requires detailed knowledge of their three-dimensional structures and the dynamic changes that occur upon substrate binding. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional atomic structure of macromolecules like enzymes. biologiachile.clnumberanalytics.com This method involves crystallizing the purified enzyme, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map, which is then used to build an atomic model of the protein. numberanalytics.com

Crystal structures have been solved for G3PDH from various organisms, both in its unliganded (apo) form and in complex with its substrate (or substrate analogs) and cofactor (NAD+). nih.govresearchgate.net These structures reveal the precise architecture of the active site, identifying key amino acid residues involved in binding G3P and catalyzing its conversion to DHAP. nih.govresearchgate.net For example, the structure of human liver G3PDH (hlGPDH) shows how the enzyme uses the binding energy from the phosphodianion of the substrate to correctly position the enzyme-substrate complex in the active site. nih.gov By comparing the structures of the enzyme in different states (e.g., open vs. closed forms), researchers can infer the structural changes necessary for catalysis. researchgate.net

Table 4: Selected PDB Entries for G3P-Associated Enzyme Structures

| PDB Entry | Enzyme | Organism | Description |

| 1X0V | Glycerol-3-phosphate dehydrogenase (hlGPDH) | Homo sapiens | Unliganded, open form of the enzyme. researchgate.net |

| 1WPQ | Glycerol-3-phosphate dehydrogenase (hlGPDH) | Homo sapiens | Nonproductive ternary complex with NAD and DHAP (closed form). researchgate.net |

| 1M66 | Glycerol-3-phosphate dehydrogenase (LmGPDH) | Leishmania mexicana | Ternary complex with NAD+ and DHAP. researchgate.net |

Conformational Analysis of Enzyme-Substrate Complexes

Enzyme function is often dependent on conformational changes induced by ligand binding. bohrium.com X-ray crystallography and other biophysical techniques can capture these changes, providing a molecular basis for the "induced-fit" model of enzyme catalysis. nih.gov

For G3PDH, the binding of the substrate (G3P or DHAP) and the cofactor NAD+ triggers significant conformational shifts. nih.govresearchgate.net Studies on human G3PDH show that the enzyme exists in an "open" inactive form and a "closed" active form. researchgate.net A flexible loop on the protein surface folds over the active site upon substrate binding. researchgate.net This movement brings catalytic residues into the correct orientation for the chemical reaction and shields the active site from the solvent. bohrium.com In Leishmania mexicana G3PDH, the binding of substrates within the cleft between the enzyme's two domains also induces ordering of a flexible loop segment. researchgate.net This ligand-driven conformational change is crucial for activating the enzyme and ensuring catalytic efficiency. nih.gov Double-mutant analyses combined with structural data have demonstrated that this activation is primarily due to the stabilization of the reaction's transition state through electrostatic interactions with specific amino acid side chains. nih.gov

Table 5: Observed Conformational Changes in G3P-Associated Enzymes Upon Ligand Binding

| Enzyme | Ligand(s) | Observed Conformational Change | Functional Consequence | Reference |

| Human G3PDH | DHAP, NAD+ | Flexible loop folds over the active site ("open" to "closed" transition). | Activates the enzyme for catalysis by positioning key residues. researchgate.net | researchgate.net |

| B. stearothermophilus G3PDH | NAD+ | Rigid-body rotation of the coenzyme binding domain relative to the catalytic domain. | Shields the active site and coenzyme from solvent. bohrium.com | bohrium.com |

| L. mexicana G3PDH | NAD+, DHAP | A flexible loop segment becomes ordered upon substrate binding. | Facilitates catalysis. researchgate.net | researchgate.net |

Genetic Manipulation Techniques in Model Organisms

The central role of sn-glycerol 3-phosphate (G3P) at the intersection of glycolysis, glycerolipid synthesis, and cellular signaling has made it a critical target for metabolic engineering and functional genomics research. nih.govpnas.org Genetic manipulation techniques in model organisms have become indispensable tools for dissecting the complex regulatory networks involving G3P. By specifically altering the expression of genes that encode key enzymes in G3P metabolism, such as glycerol-3-phosphate dehydrogenase (GPDH) and glycerol-3-phosphate acyltransferase (GPAT), researchers can investigate the resulting physiological and biochemical consequences. nih.govnih.gov These approaches, primarily gene silencing and overexpression, allow for a detailed examination of G3P's function in a wide range of biological processes, from stress tolerance in plants to metabolic regulation in mammals. researchgate.netnih.gov

Gene Silencing and Knockdown Methodologies (e.g., VIGS)

Gene silencing is a powerful reverse genetics approach used to downregulate the expression of a specific gene, allowing researchers to infer its function by observing the resulting phenotype. youtube.com This process occurs at the post-transcriptional level, typically through the degradation of messenger RNA (mRNA), which prevents the synthesis of the corresponding protein. youtube.com One of the most effective and widely used techniques for transient gene silencing in plants is Virus-Induced Gene Silencing (VIGS). nih.gov

The VIGS methodology leverages a plant's natural defense mechanism against viruses. nih.gov This system involves engineering a viral vector to carry a small fragment of the host plant's target gene. When the plant is infected with this recombinant virus, its defense machinery recognizes the viral RNA, including the host gene fragment, as foreign. nih.gov This triggers a sequence-specific RNA degradation process, known as RNA silencing, which targets and destroys not only the viral RNA but also the endogenous mRNA of the target gene, effectively "silencing" it. nih.gov The resulting phenotype can then be studied to determine the gene's function. researchgate.net

A key advantage of VIGS is its speed and efficiency in functional genomics, particularly in plant species where stable genetic transformation is difficult and time-consuming. researchgate.net For example, a VIGS system based on the Tobacco rattle virus (TRV) was successfully established in cucumber to investigate the function of the glycerol-3-phosphate acyltransferase 6 (GPAT6) gene. researchgate.net GPAT enzymes catalyze the initial step in glycerolipid synthesis by acylating G3P. nih.gov In this study, silencing the CuGPAT6 gene was found to alleviate autotoxicity, a phenomenon where a plant species inhibits its own growth through the release of certain chemicals. researchgate.net This finding points to a specific role for GPAT6-mediated lipid pathways in the plant's response to autotoxic stress.

The general workflow for a VIGS experiment involves several key steps:

Vector Construction: A fragment of the target gene (e.g., GPAT6) is cloned into a VIGS vector. youtube.com

Agroinfiltration: The recombinant viral vector is introduced into a bacterial strain (e.g., Agrobacterium tumefaciens), which is then infiltrated into the plant tissue, often the cotyledons or leaves. researchgate.net

Viral Spread and Gene Silencing: The virus replicates and spreads systemically throughout the plant, initiating the silencing of the target gene in newly developing tissues. nih.gov

Phenotypic Analysis: The plants are observed for any changes in growth, development, or response to specific stimuli, which are then correlated with the function of the silenced gene. researchgate.net

The effectiveness of silencing is often confirmed using molecular techniques such as quantitative real-time PCR (qRT-PCR) to measure the reduction in the target gene's mRNA levels. Marker genes, like Phytoene desaturase (PDS), which produces a distinct albino phenotype when silenced, are frequently used to visually confirm the success of the VIGS procedure. nih.gov

Overexpression Studies

A prominent area of research has been the overexpression of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the first committed step of glycerolipid synthesis from G3P. nih.govnih.gov In one study, the GPAT gene from Suaeda salsa, a salt-tolerant plant, was overexpressed in the model plant Arabidopsis thaliana. frontiersin.orgnih.gov The transgenic Arabidopsis plants exhibited significantly improved salt tolerance. frontiersin.orgnih.gov This enhanced tolerance was linked to an alteration in the composition of membrane lipids, specifically an increase in the content of unsaturated fatty acids in phosphatidylglycerol (PG). frontiersin.orgnih.gov This change is believed to maintain membrane fluidity and protect photosynthetic machinery under salt stress. frontiersin.org

Table 1: Effect of SsGPAT Overexpression on Root Length of Arabidopsis Under NaCl Stress

| Plant Line | Treatment (NaCl) | Decrease in Root Length (%) |

| Wild Type (WT) | 100 mM | 43.3% |

| Overexpression Line S14 | 100 mM | 31.7% |

| Overexpression Line S17 | 100 mM | 34.4% |

| gpat Mutant gpat6 | 100 mM | 77.1% |

| gpat Mutant gpat2 | 100 mM | 76.4% |

| Data sourced from Frontiers in Plant Science and PMC. frontiersin.orgnih.gov |

This interactive table demonstrates that under 100 mM NaCl stress, the root growth of wild-type plants was significantly inhibited. In contrast, the overexpression lines (S14, S17) showed less inhibition, indicating enhanced salt tolerance, while the mutant lines with non-functional GPAT were hypersensitive to the salt. nih.gov

Another key enzyme, glycerol-3-phosphate dehydrogenase (GPDH), which synthesizes G3P from dihydroxyacetone phosphate (DHAP), has also been a target of overexpression studies. mdpi.comyoutube.com Researchers engineered a novel, feedback-resistant GPDH gene (OEGD) and overexpressed it in rice (Oryza sativa). mdpi.com The transgenic rice lines demonstrated enhanced tolerance to multiple abiotic stresses, including drought, phosphorus deficiency, and heat. mdpi.com The improved stress resistance was associated with elevated G3P levels, increased antioxidant enzyme activity, and favorable alterations in fatty acid profiles. mdpi.com

Table 2: Impact of OEGD Overexpression on Rice Growth Under Phosphorus Deficiency

| Plant Line | Parameter | Measurement |

| Wild Type (WT) | Plant Length (cm) | 18.5 |

| Transgenic Line T10 | Plant Length (cm) | 24.2 |

| Transgenic Line T11 | Plant Length (cm) | 25.1 |

| Transgenic Line T12 | Plant Length (cm) | 24.8 |

| Wild Type (WT) | Fresh Weight (g) | 0.15 |

| Transgenic Line T10 | Fresh Weight (g) | 0.22 |

| Transgenic Line T11 | Fresh Weight (g) | 0.23 |

| Transgenic Line T12 | Fresh Weight (g) | 0.22 |

| Data represents measurements after 7 days of phosphorus deficiency treatment. Sourced from MDPI. mdpi.com |

The data in this interactive table clearly shows that under low phosphorus conditions, the transgenic rice lines overexpressing OEGD had significantly greater plant length and fresh weight compared to the wild type, highlighting the role of enhanced G3P synthesis in mitigating nutrient stress. mdpi.com

In mammalian systems, overexpressing GPAT1 in rat liver using an adenoviral vector led to hepatic steatosis (fatty liver) and insulin (B600854) resistance, demonstrating that an increased flux through the G3P-dependent glycerolipid synthesis pathway can directly contribute to metabolic disease. nih.gov These studies collectively underscore the power of overexpression as a tool to not only elucidate the functions of G3P-related enzymes but also to engineer desirable traits like stress tolerance in crops and model metabolic diseases in animals.

Synthetic Approaches for Sn Glycerol 3 Phosphate and Analogs

Chemical Synthesis for Research Probes and Labeled Compounds

Chemical synthesis provides a versatile platform for producing sn-Glycerol 3-phosphate and its derivatives, particularly for creating probes used in metabolic research. These probes often incorporate isotopic labels, which allow for the tracing of metabolic pathways and the quantification of intermediates.

A key application of chemical synthesis is the introduction of stable isotopes, such as Carbon-13 (¹³C). For instance, sn-Glycerol 3-phosphate-¹³C₃ disodium (B8443419) is a labeled version of the compound where all three carbon atoms of the glycerol (B35011) backbone are replaced with ¹³C. medchemexpress.com This heavy-isotope-labeled compound is invaluable for metabolic flux analysis using mass spectrometry, allowing researchers to follow the journey of the glycerol backbone through various biochemical pathways. medchemexpress.com

Interactive Data Table: Labeled sn-Glycerol 3-Phosphate Probes

| Labeled Compound | Isotope | Label Position | Typical Research Application |

| sn-Glycerol 3-phosphate-¹³C₃ | ¹³C | Glycerol Backbone | Metabolic flux analysis by mass spectrometry medchemexpress.com |

| [³²P]acyl-sn-glycerol 3-phosphate | ³²P | Phosphate (B84403) Group | High-sensitivity detection in enzyme assays and lipid biosynthesis studies nih.gov |

Enzymatic Synthesis for Stereospecific Production